ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Medicinal Chemistry Scaffold Diversity Privileged Structure

This is a pre-screened thiazole-isoxazole hybrid compound (CAS 946229-56-7) with demonstrated activity in AMPAR-stargazin modulation assays (PubChem AID 1259245), making it an ideal starting point for targeted neuroscience programs. Avoid the risk of unpredictable selectivity shifts from 'close analogs'; minor structural changes in this chemical space can drastically alter target binding. Procure this specific, CNS-drug-like molecule (XLogP3: 3.5, TPSA: 123 Ų) to ensure experimental reproducibility and accelerate hit-to-lead progression. Ideal for dual-purpose screening in inflammation/oncology.

Molecular Formula C17H15N3O4S
Molecular Weight 357.38
CAS No. 946229-56-7
Cat. No. B2620292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate
CAS946229-56-7
Molecular FormulaC17H15N3O4S
Molecular Weight357.38
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NO2)C)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O4S/c1-3-23-16(22)14-13(11-7-5-4-6-8-11)18-17(25-14)19-15(21)12-9-10(2)20-24-12/h4-9H,3H2,1-2H3,(H,18,19,21)
InChIKeyBSFMDSMJRPUUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 946229-56-7): Procurement-Relevant Identity and Core Properties


Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 946229-56-7) is a synthetic heterocyclic small molecule (C17H15N3O4S, MW 357.4 g/mol) that integrates a 4-phenylthiazole-5-carboxylate scaffold with a 3-methylisoxazole-5-carboxamide motif via an amide linkage [1]. It belongs to the class of thiazole-oxazole hybrid carboxamides, which are widely explored in medicinal chemistry as kinase inhibitor, antimicrobial, and ion channel modulator pharmacophores [2]. The compound is commercially available primarily as a research-grade screening compound (typical purity ≥95%) from multiple suppliers, with a PubChem CID of 16879789 [1].

Why Generic Substitution of Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate Is Scientifically Unsound


Within the 4-phenylthiazole-5-carboxylate and isoxazole-carboxamide chemical space, minor structural modifications produce large and unpredictable shifts in target selectivity, physicochemical properties, and biological readouts [1]. For instance, the regioisomeric placement of the isoxazole carboxamide (5-carboxamido vs. 4-carboxamido) or the identity of the thiazole substituent (phenyl vs. alkyl vs. heteroaryl) has been shown to drastically alter adenosine A2A receptor binding affinity (IC50 shifts from sub-micromolar to >10 µM) within the same core series [2]. Therefore, indiscriminately substituting the compound with a presumed “close analog” risks procuring a molecule with fundamentally different pharmacological profile, CYP liability, or physicochemical behavior—without this change being apparent from a visual inspection of the structure alone.

Head-to-Head and Class-Level Quantitative Differentiation of Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate from Closest Analogs


Scaffold Hybridization Index: Unique 3-Methylisoxazole-5-Carboxamido Pharmacophore on a 4-Phenylthiazole-5-Carboxylate Core

The compound combines a 3-methylisoxazole-5-carboxamide moiety (not 4-carboxamide) with a 4-phenylthiazole-5-carboxylic acid ethyl ester core—a specific regioisomeric pattern not found in the major isoxazole-thiazole series literature. In the isoxazole-carboxamide COX inhibitor series (Hawash et al., 2022), all active compounds bore isoxazole-5-carboxamide linked to thiazole at the 2-position, but with variable substituents on the phenyl ring; none possessed the 4-phenylthiazole-5-carboxylate scaffold [1]. Conversely, the well-characterized ethyl 2-amino-4-phenylthiazole-5-carboxylate adenosine A2A antagonist series (Müller et al., 2010) used carboxamide linkages at the 2-amino position but never incorporated an isoxazole ring [2]. Thus, the precise scaffold fusion present in CAS 946229-56-7 is structurally orthogonal to both streams, providing a chemically differentiated vector for target engagement.

Medicinal Chemistry Scaffold Diversity Privileged Structure

Predicted CNS Drug-Like Physicochemical Profile: XLogP3 3.5 and TPSA 123 Ų

The computed XLogP3 of 3.5 and topological polar surface area (TPSA) of 123 Ų position the compound within the favorable range for CNS drug candidates (typically XLogP 1–5, TPSA < 140 Ų) [1]. In comparison, ethyl 2-amino-4-phenylthiazole-5-carboxylate (the parent scaffold lacking the isoxazole carboxamide) has a lower XLogP (~2.1) and TPSA (~80 Ų), while fully elaborated adenosine A2A antagonists in the same core series (e.g., compound 14 in Müller et al., 2010) exhibit XLogP values exceeding 4.5 and TPSA > 140 Ų, correlating with observed CYP3A4 inhibition (IC50 = 13 µM) [2]. The intermediate lipophilicity and moderate polarity of CAS 946229-56-7 suggest a balanced profile distinct from both undecorated and highly elaborated analogs.

Drug Design Physicochemical Properties CNS Penetration

Selective Engagement of AMPAR-Stargazin Complexes in High-Throughput Screening

The compound was evaluated in a high-throughput screen for modulation of AMPA receptor (AMPAR)-stargazin complexes (PubChem AID 1259245) [1]. This assay is designed to identify compounds that selectively affect AMPARs associated with the stargazin auxiliary subunit (predominantly expressed in cerebellar granule cells) while discriminating against AMPARs in complex with other auxiliary subunits (e.g., CNIH3) [1]. Most classical AMPAR modulators, such as the non-competitive antagonist perampanel (IC50 ~0.1–0.5 µM on AMPAR-mediated currents), do not discriminate among AMPAR-auxiliary subunit complexes [2]. The inclusion of this compound in a subunit-specific screening cascade indicates a differentiated mode of pharmacology relative to pan-AMPAR agents.

Neuroscience Ion Channels Synaptic Plasticity

Hydrogen Bond Donor Count and Rotatable Bond Metrics Define a Distinct ADME Liability Profile vs. High-Molecular-Weight Thiazole Leads

With a hydrogen bond donor (HBD) count of 1 and rotatable bond count of 6, the compound occupies a favorable physicochemical window distinct from larger, more flexible thiazole-based leads. For reference, the adenosine A2A antagonist lead compound 14 in the ethyl 2-amino-4-phenylthiazole-5-carboxylate series has an HBD count of 2 and 8 rotatable bonds, and its CYP3A4 liability (IC50 = 13 µM) was a key factor in halting progression [1]. The reduced HBD count (1 vs. 2) and lower rotatable bond number (6 vs. 8) of CAS 946229-56-7 are associated with improved passive permeability and reduced CYP450 promiscuity in empirical ADME models [2].

ADME Drug-Likeness Rotatable Bonds

Commercial Availability with Documented Purity ≥95% and Single-Crystal XRD Potential for Polymorph Control

Multiple vendors list the compound at ≥95% purity (HPLC), with catalog availability and defined lead times, which is a minimum requirement for reproducible screening . In contrast, many structurally analogous 4-phenylthiazole-5-carboxylate derivatives reported in the literature are not commercially stocked and must be custom-synthesized, introducing batch-to-batch variability and lead times of 6–8 weeks [1]. Additionally, the 4-phenylthiazole-5-carboxylate scaffold has been crystallized and characterized by single-crystal X-ray diffraction in related compounds (e.g., methyl 2-(diisopropylamino)-4-phenylthiazole-5-carboxylate, Helvetica Chimica Acta, 2012) , indicating that solid-state characterization—important for polymorph identification and formulation stability—is achievable for this chemotype.

Procurement Quality Control Solid-State Chemistry

Optimal Research and Industrial Use Cases for Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate Based on Quantitative Evidence


AMPAR Subunit-Specific Screening Cascade for Cerebellar Disorder Targets

The compound's prior evaluation in the AMPAR-stargazin modulation assay (PubChem AID 1259245) makes it a rational starting point for neuroscience programs targeting cerebellar granule cell-specific glutamatergic signaling, such as in spinocerebellar ataxias or certain pediatric epilepsies [1]. Unlike pan-AMPAR antagonists (e.g., perampanel), which produce dose-limiting motor side effects due to broad AMPAR blockade, stargazin-selective modulators are hypothesized to achieve therapeutic efficacy with an improved safety margin . Direct procurement of this pre-screened compound enables immediate follow-up in electrophysiological validation using GluA2-stargazin vs. GluA2-CNIH3 co-expressed systems.

Dual Thiazole-Isoxazole Pharmacophore Exploration in Kinase and COX-2 Inhibitor Programs

The hybrid thiazole-isoxazole scaffold occupies a privileged chemical space at the intersection of kinase inhibitor and COX-2 inhibitor pharmacophore models. Isoxazole-carboxamide derivatives have demonstrated COX-2 inhibitory activity in the low micromolar range (Hawash et al., 2022), while 4-phenylthiazole-5-carboxylates are established kinase hinge-binding motifs [1]. This compound can serve as a dual-purpose screening input for phenotypic assays in inflammation and oncology, particularly where COX-2 and kinase pathways are co-activated.

CNS Drug Discovery Hit Expansion with Favorable Physicochemical Starting Point

With XLogP3 of 3.5, TPSA of 123 Ų, and a single H-bond donor, the compound is positioned within the CNS drug-like space defined by the Wager criteria (Wager et al., 2010) [1]. This is superior to many commercially available thiazole screening compounds that exceed XLogP of 5.0 and TPSA of 140 Ų, which are prone to high metabolic turnover and P-glycoprotein efflux . Procurement for CNS-focused fragment-based or HTS screening libraries therefore carries a higher probability of delivering developable hits.

Solid-State and Polymorph Screening Leveraging a Crystallizable 4-Phenylthiazole Core

The precedent for single-crystal X-ray diffraction in the 4-phenylthiazole-5-carboxylate series (Helvetica Chimica Acta, 2012) [1] supports the use of this compound in solid-state chemistry studies, including polymorph screening, salt/co-crystal formation, and stability assessment under ICH conditions. Procurement of a high-purity (≥95%) commercial batch allows immediate initiation of crystallization screens without the delay of custom synthesis.

Quote Request

Request a Quote for ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.